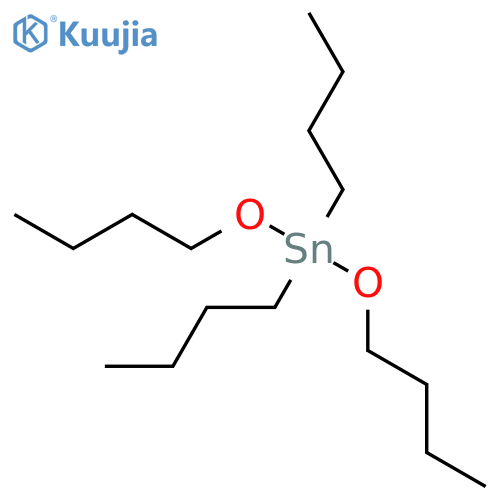Cas no 3349-36-8 (Stannane,dibutoxydibutyl-)

Stannane,dibutoxydibutyl- structure
商品名:Stannane,dibutoxydibutyl-
CAS番号:3349-36-8
MF:C16H36O2Sn
メガワット:379.165844917297
MDL:MFCD00191996
CID:315070
PubChem ID:16683936
Stannane,dibutoxydibutyl- 化学的及び物理的性質
名前と識別子
-
- Stannane,dibutoxydibutyl-
- DI-N-BUTYLDI-N-BUTOXYTIN
- Dibutyltindibutylate
- dibutoxydibutyl-stannan
- dibutoxydibutyl-Stannane
- DIBUTOXYDIBUTYLTIN
- dibutyl tin (2+),dibutylate
- dibutylbutoxytin
- dibutyldibutoxytin
- dibutyltin dibutoxide
- Dibutyl-zinn(2+),Dibutylat
- di-n-butoxydi-n-butylstannane
- di-n-butyltin-di-n-butyloxide
- Einecs 222-103-1
- Stannane,dibutoxydibutyl
- DTXSID9062986
- MFCD00191996
- AKOS025293657
- Dibutoxydibutylstannane
- 3349-36-8
- Dibutoxy(dibutyl)stannane
- NS00047811
- EC 222-103-1
- EN300-704023
- Stannane, dibutoxydibutyl-
- starbld0016590
- DI-n-BUTYLDI-n-BUTOXYTIN, 95%
- Stannane, dibutoxydibutyl
- DTXCID9038688
- FASCAT 4214 Catalyst
-
- MDL: MFCD00191996
- インチ: InChI=1S/2C4H9O.2C4H9.Sn/c2*1-2-3-4-5;2*1-3-4-2;/h2*2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2
- InChIKey: RGCPMRIOBZXXBR-UHFFFAOYSA-N
- ほほえんだ: CCCC[O-].CCCC[O-].[CH2]CCC.[CH2]CCC.[Sn+2]
計算された属性
- せいみつぶんしりょう: 380.17400
- どういたいしつりょう: 380.174
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5A^2
じっけんとくせい
- 密度みつど: 1.11 g/mL at 25 °C(lit.)
- ふってん: 136-138 °C0.05 mm Hg(lit.)
- フラッシュポイント: 105 °F
- 屈折率: n20/D 1.474(lit.)
- PSA: 18.46000
- LogP: 5.66220
Stannane,dibutoxydibutyl- セキュリティ情報
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16; S26; S36
-
危険物標識:

- TSCA:Yes
- リスク用語:R10
Stannane,dibutoxydibutyl- 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Stannane,dibutoxydibutyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB111620-5 g |
Di-n-butyldi-n-butoxytin, 95%; . |
3349-36-8 | 95% | 5 g |
€488.00 | 2023-07-20 | |
| Enamine | EN300-704023-10.0g |
dibutoxydibutylstannane |
3349-36-8 | 90% | 10g |
$978.0 | 2023-05-30 | |
| Enamine | EN300-704023-5.0g |
dibutoxydibutylstannane |
3349-36-8 | 90% | 5g |
$660.0 | 2023-05-30 | |
| 1PlusChem | 1P00C85Q-50mg |
DI-N-BUTYLDI-N-BUTOXYTIN |
3349-36-8 | 90% | 50mg |
$104.00 | 2024-05-05 | |
| 1PlusChem | 1P00C85Q-2.5g |
DI-N-BUTYLDI-N-BUTOXYTIN |
3349-36-8 | 90% | 2.5g |
$614.00 | 2024-05-05 | |
| A2B Chem LLC | AF69646-500mg |
DI-N-BUTYLDI-N-BUTOXYTIN |
3349-36-8 | 90% | 500mg |
$380.00 | 2024-04-20 | |
| 1PlusChem | 1P00C85Q-250mg |
DI-N-BUTYLDI-N-BUTOXYTIN |
3349-36-8 | 90% | 250mg |
$160.00 | 2024-05-05 | |
| 1PlusChem | 1P00C85Q-500mg |
DI-N-BUTYLDI-N-BUTOXYTIN |
3349-36-8 | 90% | 500mg |
$244.00 | 2024-05-05 | |
| 1PlusChem | 1P00C85Q-1g |
DI-N-BUTYLDI-N-BUTOXYTIN |
3349-36-8 | 90% | 1g |
$334.00 | 2024-05-05 | |
| 1PlusChem | 1P00C85Q-5g |
DI-N-BUTYLDI-N-BUTOXYTIN |
3349-36-8 | 90% | 5g |
$878.00 | 2024-05-05 |
Stannane,dibutoxydibutyl- 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
3349-36-8 (Stannane,dibutoxydibutyl-) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3349-36-8)Stannane,dibutoxydibutyl-

清らかである:99%
はかる:5g
価格 ($):289.0